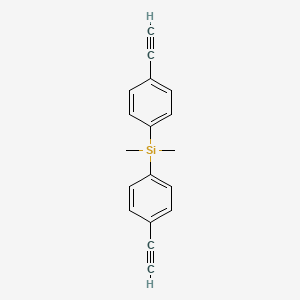

Bis(4-ethynylphenyl)(dimethyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(4-ethynylphenyl)(dimethyl)silane: is an organosilicon compound characterized by the presence of two ethynyl groups attached to phenyl rings, which are further connected to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethynylphenyl)(dimethyl)silane typically involves the reaction of 4-ethynylphenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The general reaction scheme is as follows:

2C6H4C≡CHMgBr+(CH3)2SiCl2→(CH3)2Si(C6H4C≡CH)2+2MgBrCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethynylphenyl)(dimethyl)silane undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form the corresponding alkanes.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

Oxidation: Formation of diketones or quinones.

Reduction: Formation of bis(4-ethylphenyl)(dimethyl)silane.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Bis(4-ethynylphenyl)(dimethyl)silane is used as a building block in the synthesis of complex organic molecules and polymers. Its ethynyl groups provide sites for further functionalization, making it valuable in materials science.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of Bis(4-ethynylphenyl)(dimethyl)silane in chemical reactions involves the activation of the ethynyl groups, which can participate in various addition and coupling reactions. The silicon atom in the dimethylsilane core can also influence the reactivity of the compound by stabilizing reaction intermediates.

Molecular Targets and Pathways: The primary molecular targets of this compound are the reactive sites on the ethynyl groups and the phenyl rings. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical-mediated processes.

Comparison with Similar Compounds

- Bis(4-ethynylphenyl)methylphenylsilane

- Bis(4-ethynylphenyl)diphenylsilane

- Bis(4-ethynylphenyl)dimethylgermane

Uniqueness: Bis(4-ethynylphenyl)(dimethyl)silane is unique due to its combination of ethynyl groups and a dimethylsilane core. This structure provides a balance of reactivity and stability, making it versatile for various applications. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and functionalization potential.

Properties

CAS No. |

638164-82-6 |

|---|---|

Molecular Formula |

C18H16Si |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

bis(4-ethynylphenyl)-dimethylsilane |

InChI |

InChI=1S/C18H16Si/c1-5-15-7-11-17(12-8-15)19(3,4)18-13-9-16(6-2)10-14-18/h1-2,7-14H,3-4H3 |

InChI Key |

DRCPBHLBJBZQBG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)C#C)C2=CC=C(C=C2)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)

![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)

![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)

![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)